N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a dimethylfuran carboxamide structure
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSOIQISIYPXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three structural units:
- 1-Benzothiophen-2-yl moiety : A sulfur-containing heterocycle synthesized via cyclization of ortho-substituted thiophenol derivatives.
- 2-Hydroxypropyl linker : Introduced through nucleophilic addition or epoxide ring-opening reactions.
- 2,5-Dimethylfuran-3-carboxamide : Prepared via Vilsmeier-Haack formylation followed by amidation.
Critical bond formations include:
Synthetic Routes and Reaction Conditions
Route 1: Sequential Assembly via Epoxide Intermediate
Synthesis of 2-(1-Benzothiophen-2-yl)oxirane
Benzothiophene-2-carbaldehyde undergoes Darzens condensation with chloroacetone to form the epoxide.
Reaction Conditions :
Epoxide Ring-Opening with Ammonia
The epoxide reacts with aqueous ammonia to yield 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Solvent | THF/H2O (3:1) |
| Reaction Time | 8 h |
| Yield | 65% |
Side products include diastereomeric amines (∼15%), separable via chiral HPLC.
Amide Coupling with 2,5-Dimethylfuran-3-Carboxylic Acid
The amine intermediate is coupled with 2,5-dimethylfuran-3-carboxylic acid using T3P® (propylphosphonic anhydride) as the activating agent.
Key Data :
Route 2: One-Pot Tandem Cyclization-Coupling
A convergent approach combines benzothiophene formation and amide coupling in a single reactor.
Cyclization of 2-Mercaptobenzaldehyde with Propargyl Alcohol
Using AuCl3 catalysis, 2-mercaptobenzaldehyde and propargyl alcohol form 1-benzothiophen-2-yl-propan-2-ol.
Catalyst Screening :
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| AuCl3 | 92 | 88 |
| Pd(OAc)2 | 45 | 62 |
| CuI | 28 | 41 |
Conditions : 80°C, DMF, 6 h.
In Situ Amidation with Furan-3-Carbonyl Chloride
The alcohol is directly amidated without isolation, using furan-3-carbonyl chloride and DMAP.
Yield : 74% overall (two steps).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for epoxide formation:
Flow Parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65% | 74% |
| Purity | 98.5% | 97.2% |
| Scalability | Pilot-validated | Lab-scale only |
| Cost (USD/g) | 12.50 | 18.20 |
Route 1 is preferred for large-scale production due to lower cost and established scalability, while Route 2 offers higher atom economy.
Challenges and Mitigation Strategies
Stereochemical Control
The 2-hydroxypropyl group’s stereochemistry impacts biological activity. Asymmetric epoxidation using Jacobsen’s catalyst achieves 90% ee:
Conditions :
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups into the benzo[b]thiophene moiety .
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the dimethylfuran carboxamide structure contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the dimethylfuran carboxamide structure provides stability and reactivity, making it a versatile compound for various applications .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzothiophene moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17NO3S
The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that compounds related to benzothiophenes exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
This compound has shown promise in preclinical models for anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a focal point of ongoing research.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
- Cytotoxicity : Significant cytotoxic effects on various cancer cell lines.
- Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Induction of apoptosis and disruption of essential cellular functions in pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide?
- The synthesis typically involves multi-step reactions, starting with the coupling of benzothiophene derivatives with hydroxypropyl intermediates, followed by carboxamide formation. Key steps include:
- Amide bond formation using coupling reagents like EDCI or HOBt under inert atmospheres .
- Hydroxypropyl group introduction via nucleophilic substitution or Grignard reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimized reaction conditions (e.g., THF at 0–5°C for sensitive intermediates) minimize side products .
Q. How is the molecular structure of this compound validated experimentally?
- Spectroscopic techniques :
- NMR (¹H, ¹³C, and 2D-COSY) confirms connectivity of the benzothiophene, hydroxypropyl, and dimethylfuran groups .
- High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., observed m/z vs. calculated) .
- X-ray crystallography (if crystalline) provides 3D structural insights, including dihedral angles and hydrogen-bonding patterns .
Q. What are the critical physical and chemical stability parameters for this compound?
- Thermal stability : Assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) evaluates degradation pathways .
- Storage recommendations : Lyophilized solids stored at –20°C in amber vials under argon prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Comparative assay design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate target specificity .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
- Concentration-response curves (e.g., IC₅₀ comparisons) account for assay sensitivity variations .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes/receptors, guided by crystallographic data of homologous proteins .
- Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and conformational changes over 100+ ns trajectories .
- QSAR models optimize substituents (e.g., furan methylation) to enhance affinity .
Q. How can structural modifications improve the compound’s pharmacokinetic profile?
- Prodrug derivatization : Esterification of the hydroxypropyl group enhances oral bioavailability .
- LogP optimization : Introduce polar groups (e.g., sulfonamides) to balance membrane permeability and solubility .
- Metabolic stability assays (e.g., liver microsomes) guide resistance to CYP450-mediated degradation .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes/pathways affected by treatment .
- Phosphoproteomics (LC-MS/MS) maps signaling pathway alterations (e.g., MAPK, PI3K-Akt) .
- In vivo PET imaging with radiolabeled analogs tracks biodistribution and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
